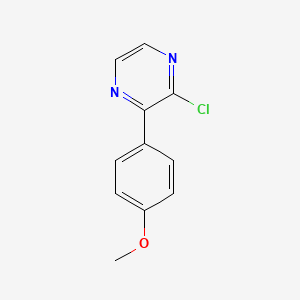

2-Chloro-3-(4-methoxyphenyl)pyrazine

Description

Structure

3D Structure

Properties

CAS No. |

88066-88-0 |

|---|---|

Molecular Formula |

C11H9ClN2O |

Molecular Weight |

220.65 g/mol |

IUPAC Name |

2-chloro-3-(4-methoxyphenyl)pyrazine |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-11(12)14-7-6-13-10/h2-7H,1H3 |

InChI Key |

GCPMYPGHEQLFFI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CN=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3 4 Methoxyphenyl Pyrazine and Analogous Pyrazine Derivatives

Strategies for Construction of the Pyrazine (B50134) Ring System

The formation of the core pyrazine heterocycle is the foundational step in the synthesis of its complex derivatives. Methodologies generally focus on the cyclization of acyclic precursors containing the requisite nitrogen and carbon atoms.

Condensation Reactions with 1,2-Diketones and 1,2-Diamines

One of the most established and fundamental methods for pyrazine ring synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. nih.govyoutube.com This reaction, often referred to as the Staedel–Rugheimer pyrazine synthesis (1876) or its variations like the Gutknecht pyrazine synthesis (1879), typically involves the self-condensation of α-aminoketones, which are formed in situ. wikipedia.orgresearchgate.net The general mechanism proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. researchgate.net This method is versatile for producing a wide array of substituted pyrazines by varying the substituents on both the diketone and diamine precursors.

Cyclization Reactions for Pyrazine Core Formation

Beyond the classic condensation approach, other cyclization strategies have been developed for forming the pyrazine core. A notable biomimetic-inspired method involves the homodimerization of α-amino aldehydes followed by air oxidation to yield 2,5-disubstituted pyrazines. nih.gov Another approach is the dehydrogenative self-coupling of 2-aminoalcohols, catalyzed by manganese pincer complexes, which forms symmetrical 2,5-dialkyl-substituted pyrazines, releasing only hydrogen gas and water as byproducts. nih.gov More complex strategies include the cyclization of α-azidoketones. For instance, the Staudinger reduction of an α-azidoketone can produce an α-aminoketone, which then undergoes acid-catalyzed self-condensation and dehydration to form the pyrazine ring. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches for Arylpyrazine Synthesis

For the synthesis of aryl-substituted pyrazines like 2-Chloro-3-(4-methoxyphenyl)pyrazine, palladium-catalyzed cross-coupling reactions are indispensable tools. These methods allow for the direct formation of carbon-carbon and carbon-nitrogen bonds on a pre-existing pyrazine halide, offering high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organoboron compound and an organic halide. To synthesize the target molecule, a plausible and efficient route involves the regioselective mono-arylation of 2,3-dichloropyrazine (B116531) with (4-methoxyphenyl)boronic acid. The differing reactivity of the chlorine atoms on the pyrazine ring allows for selective substitution. Studies on dichloropyridines and other dihaloheteroarenes have shown that selectivity can be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govresearchgate.netrsc.org For instance, using a palladium catalyst with a sterically hindered N-heterocyclic carbene (NHC) ligand can promote coupling at a specific position. nih.gov This approach allows for the retention of one chlorine atom, yielding the desired 2-Chloro-3-arylpyrazine structure.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Dihaloheterocycles

Table 1: This table illustrates typical conditions used in Suzuki-Miyaura cross-coupling reactions involving dihaloheterocycles, which are analogous to the synthesis of this compound from 2,3-dichloropyrazine. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yield and regioselectivity. Substrate Coupling Partner Catalyst/Ligand Base Solvent Selectivity/Yield 2,4-Dichloropyridine Arylboronic Acid Pd(OAc)₂ / IPr K₃PO₄ Toluene High C4-selectivity 3,6-Dichloropyridazine Arylboronic Acid Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O Dependent on C4 substituent 2,3-Dichloropyrazine (4-Methoxyphenyl)boronic acid Pd(dba)₂ / SPhos K₃PO₄ 1,4-Dioxane/H₂O Mono-arylation expected

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly valuable for the derivatization of chloropyrazines. Starting with a molecule like this compound, the remaining chlorine atom can be substituted with a wide variety of primary or secondary amines. The development of specialized ligands has expanded the scope of this reaction, allowing it to proceed under milder conditions with high functional group tolerance. wikipedia.orgrug.nl For dihalopyrazines, such as 2,4-dichloropyridine, regioselective amination can be achieved, allowing for sequential functionalization at different positions by controlling the reaction temperature and catalyst system. researchgate.net

Application of Organometallic Reagents in Pyrazine Synthesis

Organometallic reagents, particularly Grignard reagents, are effective for introducing alkyl or aryl groups onto the pyrazine core. The Kumada coupling, which uses a nickel or palladium catalyst to couple a Grignard reagent with an organic halide, is a classic example. organic-chemistry.orgwikipedia.org This reaction has been successfully applied to 2-chloropyrazine (B57796), coupling it with various aryl Grignard reagents in the presence of an iron catalyst. researchgate.net The Stille coupling, which utilizes organotin reagents, is another versatile palladium-catalyzed method for C-C bond formation and has been employed in pyrazine chemistry. rsc.orgwikipedia.orgorganic-chemistry.org It is noted for its stability to air and moisture and excellent functional group compatibility. rsc.orglibretexts.org These reactions provide robust alternatives for creating C-C bonds, complementing the Suzuki-Miyaura protocol.

Table 2: Chemical Compounds Mentioned

Table 2: List of chemical compounds referenced in the article. Compound Name This compound 2,3-Dichloropyrazine (4-Methoxyphenyl)boronic acid 2-Chloroacetophenone 2,4-Dichloropyridine 3,6-Dichloropyridazine Palladium(II) acetate (B1210297) (Pd(OAc)₂) Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) Potassium phosphate (B84403) (K₃PO₄) Sodium carbonate (Na₂CO₃) Toluene Ethanol (EtOH) 1,4-Dioxane

Targeted Synthesis of this compound

The construction of this compound is a multi-step process that requires careful selection of precursors and reaction conditions to achieve high efficiency and yield.

Precursor Synthesis and Halogenation Strategies

The synthesis of substituted chloropyrazines often begins with the formation of a pyrazinone (or hydroxypyrazine) ring, which is subsequently halogenated. A common industrial method for creating the pyrazine core involves the condensation of 1,2-diamines with α-dicarbonyl compounds. nih.gov For aryl-substituted pyrazines, a typical precursor is a 3-aryl-pyrazin-2-one.

Once the pyrazinone precursor is obtained, the critical halogenation step is performed to introduce the chlorine atom. This transformation is most frequently accomplished using a strong halogenating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice. google.com The reaction converts the hydroxyl group of the pyrazinone into a chloro substituent, yielding the activated 2-chloropyrazine intermediate necessary for subsequent coupling reactions. In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is heated in a sealed tube to drive the reaction to completion, although this method can result in moderate yields. google.com

Introduction of the 4-Methoxyphenyl (B3050149) Moiety

With the 2-chloropyrazine scaffold in hand, the 4-methoxyphenyl group is introduced via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a highly effective and widely used method for this purpose. rsc.orgmdpi.com This reaction involves the coupling of the 2-chloropyrazine with (4-methoxyphenyl)boronic acid in the presence of a palladium catalyst and a base. researchgate.net

The general mechanism involves the oxidative addition of the chloropyrazine to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product, this compound, and regenerate the catalyst. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for the success of this reaction. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium complexes with N-heterocyclic carbene (NHC) ligands have proven effective for coupling heteroaryl chlorides. rsc.orgresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing the yield and purity of the final product while minimizing reaction times and costs. scielo.brresearchgate.net For the Suzuki-Miyaura coupling of chloropyrazines, several factors are systematically varied and studied. researchgate.net

Key Optimization Parameters:

Catalyst and Ligand: While Pd(PPh₃)₄ is a common choice, newer catalysts, including palladium(II) ONO pincer complexes and those with advanced NHC ligands, have shown superior activity, sometimes at very low catalyst loadings (e.g., 0.01 mol%). researchgate.netresearchgate.net

Base: The choice of base is critical. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium fluoride (B91410) (KF) are frequently used to facilitate the transmetalation step. nih.govgoogle.com

Solvent System: The reaction medium plays a significant role. Solvents can range from anhydrous organic solvents like THF and dioxane to aqueous mixtures (e.g., H₂O/toluene), which can offer environmental and practical advantages. google.comresearchgate.net

Temperature and Reaction Time: Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, often reducing reaction times from hours to minutes and improving yields. mdpi.com For conventional heating, temperatures typically range from 50°C to reflux, with reaction times varying from a few hours to overnight. nih.gov

Table 1: Example of Suzuki-Miyaura Reaction Condition Optimization for Aryl Halides

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |

| 2 | Pd₂(dba)₃/P(t-Bu)₃ (1) | KF | THF | 50 | 12 | 85 nih.gov |

| 3 | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Dioxane | 80 | 6 | 92 |

| 4 | Pd-NHC (0.5) | NaHCO₃ | H₂O | 100 (MW) | 0.25 | 95 mdpi.comresearchgate.net |

This table is a generalized representation based on typical conditions found in the literature for Suzuki couplings of heteroaryl chlorides.

Advanced Derivatization and Functionalization of the Pyrazine Nucleus

The chlorine atom on the pyrazine ring is a versatile handle for further chemical transformations, enabling the synthesis of a diverse library of derivatives.

Nucleophilic Aromatic Substitution on Chloropyrazines

The electron-deficient nature of the pyrazine ring makes 2-chloropyrazines susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.org This reaction allows for the direct displacement of the chloride ion by a wide range of nucleophiles, providing a straightforward route to various substituted pyrazines. youtube.comrsc.org

Common nucleophiles include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides react to form ether linkages. um.edu.my

N-Nucleophiles: Amines (primary and secondary) and anilines are used to synthesize aminopyrazines. researchgate.netzenodo.org

S-Nucleophiles: Thiolates, such as sodium thiophenoxide, readily displace the chloride to form thioethers. um.edu.my

The reactivity in SₙAr reactions is heavily influenced by the electronic properties of the pyrazine ring. The presence of two nitrogen atoms withdraws electron density, activating the ring for nucleophilic attack. wikipedia.org

Table 2: Examples of Nucleophilic Aromatic Substitution on 2-Chloropyrazine

| Nucleophile | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Methoxide | NaOMe | Methanol (B129727) | 2-Methoxypyrazine | High rsc.org |

| Phenoxide | PhONa | NMP | 2-Phenoxypyrazine | 96 um.edu.my |

| Thiophenoxide | PhSNa | NMP | 2-(Phenylthio)pyrazine | 88 um.edu.my |

| Amine | Morpholine | DMF | 2-Morpholinopyrazine | Variable researchgate.net |

| Amine | Dimethylamine | Ethanol | 2-(Dimethylamino)pyrazine | Moderate zenodo.org |

Yields are based on literature reports for similar chloropyrazine systems.

Regioselective Functionalization of Pyrazine Rings

Achieving regioselectivity is a key challenge in the functionalization of heterocyclic compounds. For pyrazine rings, which may have multiple reactive sites, controlling the position of substitution is crucial for synthesizing specific isomers. nih.govnih.govacs.orgacs.orgresearchgate.net

Methods for regioselective functionalization include:

Directed Ortho-Metalation (DoM): A directing group on the pyrazine ring can guide a strong base (like an organolithium reagent) to deprotonate a specific adjacent position. The resulting organometallic intermediate can then be trapped with an electrophile.

Halogen-Metal Exchange: The presence of a halogen can facilitate regioselective metalation at that specific carbon, which can then be used in subsequent cross-coupling reactions.

Catalytic C-H Activation: Modern transition-metal-catalyzed C-H activation/functionalization reactions offer powerful tools for directly converting C-H bonds into C-C or C-heteroatom bonds at specific locations, often guided by directing groups or the inherent electronic properties of the substrate.

For instance, in a substituted chloropyrazine, the electronic effects of the existing substituents will influence the most acidic proton or the most reactive site for metalation, allowing for controlled, stepwise introduction of new functional groups. nih.gov

Formation of Fused Heterocyclic Systems Containing the Pyrazine Core

The pyrazine ring serves as a versatile scaffold for the construction of a variety of fused heterocyclic systems. These bicyclic and polycyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities. This section details the synthetic strategies for several important classes of pyrazine-fused heterocycles.

Furo[2,3-b]pyrazine Scaffolds

Furo[2,3-b]pyrazine derivatives are valuable compounds, with some exhibiting potential as inhibitors of phosphodiesterase 4B (PDE4B) and sirtuins. researchgate.net A highly efficient method for the synthesis of diversely substituted furo[2,3-b]pyrazines has been developed. researchgate.net This approach involves the silver- or iodine-mediated electrophilic cyclization of 5-chloro-3-substituted ethynyl-1-(4-methoxybenzyl)-pyrazin-2(1H)-ones. researchgate.netresearchgate.net The resulting substituted furo[2,3-b]pyrazines can then undergo various palladium-catalyzed reactions to generate a library of diverse derivatives. researchgate.net

One notable synthetic route starts with 1-(4-methoxybenzyl)-3,5-dichloropyrazin-2(1H)-ones, which undergo a Sonogashira coupling reaction followed by a mild silver-catalyzed cyclization to yield 2-chlorofuro[2,3-b]pyrazines in excellent yields. researchgate.net A subsequent Sonogashira cross-coupling reaction can then be employed to introduce an ethynyl (B1212043) group, forming 2-ethynylfuro[2,3-b]pyrazines. researchgate.net These intermediates can be further elaborated, for instance, by coupling with sugars via a microwave-assisted Cu(I)-catalyzed Huisgen [2+3] dipolar cycloaddition to create novel nucleoside analogues. researchgate.net

Another approach describes a one-pot synthesis of furo-fused pyrazines promoted by trifluoroacetic acid (TFA). researchgate.net This method involves the reaction of 2,3-dichloropyrazines with alkynes, proceeding through an in-situ Sonogashira coupling conjoined with hydroxylation, followed by a metal-free 5-endo-dig cyclization. researchgate.net

| Starting Material | Key Reagents/Conditions | Product | Ref. |

| 1-(4-methoxybenzyl)-3,5-dichloropyrazin-2(1H)-ones | 1. Sonogashira coupling 2. Ag-catalyzed cyclization | 2-chlorofuro[2,3-b]pyrazines | researchgate.net |

| 5-chloro-3-substituted ethynyl-1-(4-methoxybenzyl)-pyrazin-2(1H)-ones | Ag⁺ or iodine | Substituted furo[2,3-b]pyrazines | researchgate.netresearchgate.net |

| 2,3-dichloropyrazines, alkynes | Trifluoroacetic acid (TFA) | Furo-fused pyrazines | researchgate.net |

Pyrrolo[2,3-b]pyrazine Derivatives

Pyrrolo[2,3-b]pyrazine derivatives, also known as 7-azaindoles, are another important class of fused heterocycles. These compounds have garnered significant attention due to their wide range of biological activities, including their potential as kinase inhibitors. researchgate.net For instance, certain pyrrolo[2,3-b]pyridine-based compounds have been developed as potent V600E B-RAF inhibitors for cancer therapy. nih.gov

The synthesis of these derivatives can be achieved through various methods. One common strategy involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrazine core. For example, tandem hydroamination-SNAr sequences provide an efficient and operationally simple route to 6,7-dihydro-5H-pyrrolo[2,3-c]pyrazines under mild, catalyst-free conditions. researchgate.net

| Synthetic Approach | Key Features | Product Class | Ref. |

| Tandem hydroamination-SNAr | Mild, catalyst-free conditions | 6,7-dihydro-5H-pyrrolo[2,3-c]pyrazines | researchgate.net |

| Construction from pyrazine precursors | Versatile for diverse substitution patterns | Pyrrolo[2,3-b]pyrazine derivatives | researchgate.netnih.gov |

Imidazo[1,2-a]pyrazine (B1224502) Derivatives

Imidazo[1,2-a]pyrazines represent a class of fused heterocycles with a range of pharmacological properties, including uterine-relaxing, antibronchospastic, and cardiac-stimulating activities. nih.govacs.org A common and effective method for their synthesis is the condensation of aminopyrazines with α-halogenocarbonyl compounds. nih.gov

More recently, an efficient, one-pot, three-component synthesis has been reported using iodine as a catalyst. rsc.orgrsc.org This method involves the reaction of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide. rsc.orgrsc.org The in-situ generated product from the aldehyde and aminopyrazine undergoes a [4+1] cycloaddition with the isocyanide to afford the corresponding imidazo[1,2-a]pyrazine derivatives in good yields. rsc.orgrsc.org This approach is notable for its cost-effectiveness and eco-friendly nature. rsc.org

| Starting Materials | Catalyst/Reagents | Key Reaction Type | Product | Ref. |

| 2-Aminopyrazine, α-halogenocarbonyl compounds | - | Condensation | Imidazo[1,2-a]pyrazine derivatives | nih.gov |

| Aryl aldehyde, 2-aminopyrazine, tert-butyl isocyanide | Iodine | One-pot three-component condensation, [4+1] cycloaddition | Imidazo[1,2-a]pyrazine derivatives | rsc.orgrsc.org |

Pyrido[3,4-b]pyrazine (B183377) Systems

Pyrido[3,4-b]pyrazine derivatives are recognized as valuable scaffolds for the design of protein kinase inhibitors. rsc.org A one-pot annelation reaction of pentafluoropyridine (B1199360) with appropriate diamines provides a ready synthesis of polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds. nih.govacs.org The resulting trifluorinated pyridopyrazine products can undergo sequential reactions with various nucleophiles to generate a diverse range of poly-substituted derivatives. nih.govacs.org

Another synthetic strategy involves the deprotometalation-trapping of 2,3-diphenylated pyrido[3,4-b]pyrazine using a mixed 2,2,6,6-tetramethylpiperidino-based lithium-zinc combination, followed by halogenation. mdpi.com The resulting halogenated derivatives can then be subjected to palladium-catalyzed couplings with arylboronic acids or anilines, and subsequent cyclizations to yield pyrazino-fused carbolines. mdpi.com

| Starting Materials | Key Reagents/Conditions | Product | Ref. |

| Pentafluoropyridine, diamines | One-pot annelation | Tetrahydropyrido[3,4-b]pyrazine scaffolds | nih.govacs.org |

| 2,3-Diphenylpyrido[3,4-b]pyrazine | LiTMP/ZnCl₂·TMEDA, electrophile (e.g., I₂) | Halogenated pyrido[3,4-b]pyrazines | mdpi.com |

| Halogenated pyrido[3,4-b]pyrazines, arylboronic acids/anilines | Palladium catalyst | Pyrazino-fused carbolines | mdpi.com |

Pyrazolo[3,4-d]pyrimidine and Pyrazolo[3,4-b]pyrazine Derivatives

Pyrazolo[3,4-d]pyrimidines are a significant class of compounds, with many derivatives exhibiting potent biological activities, including acting as CDK2 inhibitors. rsc.org The pyrazolo[3,4-d]pyrimidine scaffold is considered a bioisostere of the purine (B94841) ring. rsc.org

One synthetic route to these compounds involves the reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with thiourea (B124793) to yield a 3,4-diaminopyrazolo[3,4-d]pyrimidine derivative. nih.gov This intermediate can then be further functionalized. nih.gov Another approach involves the reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents using liquid-solid phase transfer catalysis. nih.gov

The synthesis of pyrazolo[3,4-b]pyridines can be achieved by reacting 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds. mdpi.com If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed. mdpi.com

| Fused System | Starting Materials | Key Reagents/Conditions | Ref. |

| Pyrazolo[3,4-d]pyrimidine | 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile, thiourea | - | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, alkylating agents | Phase transfer catalysis | nih.gov |

| Pyrazolo[3,4-b]pyridine | 5-aminopyrazole, 1,3-dicarbonyl compound | Glacial acetic acid | mdpi.com |

Green Chemistry Approaches in Pyrazine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methodologies in organic chemistry. The synthesis of pyrazine and its derivatives is no exception, with several green chemistry approaches being explored to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. tandfonline.comresearchgate.nettandfonline.com

A simple, cost-effective, and environmentally benign one-pot method for the preparation of pyrazine derivatives involves the direct condensation of 1,2-diketo compounds with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide (t-BuOK) at room temperature. researchgate.nettandfonline.com This high-yielding process avoids the need for expensive catalysts or harsh reaction conditions. tandfonline.com The reaction is believed to proceed via the formation of a dihydropyrazine intermediate, which then undergoes aromatization. tandfonline.com

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry. nih.gov This technique can significantly reduce reaction times and improve yields. For example, the synthesis of benzo[a]furo[2,3-c]phenazine derivatives has been achieved in moderate to good yields via a multi-component reaction under solvent-free conditions using microwave irradiation. nih.gov

| Green Chemistry Approach | Key Features | Example Application | Ref. |

| One-pot condensation | Aqueous methanol, room temperature, t-BuOK catalyst | Synthesis of pyrazine derivatives from 1,2-diketones and 1,2-diamines | researchgate.nettandfonline.com |

| Microwave-assisted synthesis | Solvent-free conditions, reduced reaction times | Synthesis of benzo[a]furo[2,3-c]phenazine derivatives | nih.gov |

Computational and Theoretical Investigations of 2 Chloro 3 4 Methoxyphenyl Pyrazine

Quantum Chemical CalculationsThis would use computational methods to predict the molecule's properties from first principles.

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis) for Validation with Experimental DataTheoretical spectroscopic data would be calculated to compare with and validate experimental findings.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict the 1H and 13C NMR chemical shifts.

IR: The vibrational frequencies and their intensities would be calculated to generate a theoretical infrared spectrum.

UV-Vis: Time-dependent DFT (TD-DFT) would be employed to calculate the electronic transitions and predict the UV-Vis absorption spectrum. ssrn.com

Molecular Modeling and Dynamics SimulationsThis section would explore the molecule's behavior over time, especially in a biological context. Molecular dynamics (MD) simulations place the molecule in a simulated environment (like a box of water molecules) and apply the laws of physics to track the movements of every atom over a period of time.nih.govmdpi.comThis can reveal information about the molecule's conformational flexibility, stability, and interactions with its surroundings, which is particularly useful for understanding potential mechanisms of action in biological systems.nih.gov

Without a specific computational study on "2-Chloro-3-(4-methoxyphenyl)pyrazine," any discussion would remain hypothetical and based on general principles rather than concrete data.

Conformational Analysis and Energy Landscapes

Computational studies on analogous aromatic compounds suggest that the planarity or twisting of such biaryl systems is a delicate balance of steric and electronic effects. For the related compound 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine, X-ray crystallography revealed a dihedral angle of 14.0(2)° between the pyrido[2,3-b]pyrazine (B189457) ring and the benzene (B151609) ring. nih.govresearchgate.net This slight twist from full planarity is a common feature in such systems, arising from the steric hindrance between the ortho-hydrogens on the adjacent rings.

Energy landscape calculations for this compound would likely reveal a relatively shallow potential energy surface for the rotation around the C-C single bond. The most stable conformers are expected to be those with a non-planar arrangement, similar to the observed crystal structure of its pyridopyrazine analog. The energy barriers for rotation are generally low, allowing for facile interconversion between different conformations at room temperature.

Table 1: Theoretical Conformational Data for a Structurally Related Pyrazine (B50134) Derivative

| Parameter | Value |

| Dihedral Angle (Ring-Ring) | ~14° |

| Rotational Energy Barrier | Low (estimated) |

Note: Data is based on the analogous compound 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine due to the absence of specific studies on this compound.

Intermolecular Interactions and Self-Assembly Prediction

The prediction of intermolecular interactions is crucial for understanding how this compound molecules arrange themselves in the solid state and in solution, which can influence properties like solubility and crystal packing. The molecule possesses several features that can participate in non-covalent interactions:

Hydrogen Bonding: While lacking strong hydrogen bond donors, the nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy (B1213986) group can act as hydrogen bond acceptors. Weak C-H···N and C-H···O interactions are anticipated to play a role in stabilizing the crystal structure, as seen in the crystal packing of 3-(4-methoxyphenyl)pyrido[2,3-b]pyrazine. nih.govresearchgate.net

π-π Stacking: The presence of two aromatic rings, the pyrazine and the 4-methoxyphenyl (B3050149) groups, allows for π-π stacking interactions. These interactions are a significant driving force for the self-assembly of aromatic molecules, leading to the formation of stacked structures. In the crystal structure of a related pyridopyrazine, π-π interactions with centroid-centroid distances of 3.609(1) Å, 3.639(1) Å, and 3.735(1) Å were observed, forming stacks of molecules. nih.govresearchgate.net

Halogen Bonding: The chlorine atom on the pyrazine ring can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) that can interact with nucleophilic sites on adjacent molecules.

Computational models can predict the preferred modes of self-assembly by calculating the interaction energies of different dimeric and larger cluster configurations. These calculations would likely indicate a preference for arrangements that maximize π-π stacking and hydrogen bonding interactions, leading to the formation of one-dimensional stacks or two-dimensional sheets.

Table 2: Predicted Intermolecular Interactions for this compound

| Interaction Type | Potential Participating Atoms/Groups |

| Weak Hydrogen Bonding | Pyrazine N, Methoxy O, Aromatic C-H |

| π-π Stacking | Pyrazine Ring, Phenyl Ring |

| Halogen Bonding | Chlorine Atom |

Molecular Dynamics Simulations for Dynamic Behaviornih.gov

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in solution or in a biological system. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of molecular motions and conformational changes over time.

For this compound, MD simulations could be used to:

Explore Conformational Dynamics: While quantum chemical calculations can identify stable conformers and the energy barriers between them, MD simulations can reveal the timescales and pathways of conformational transitions in a dynamic environment. This would include the rotation around the C-C bond connecting the two rings.

Study Solvation Effects: MD simulations can model the interactions between this compound and solvent molecules, providing insights into its solubility and the structure of its solvation shell.

Investigate Binding to Biological Targets: If this compound is being investigated as a potential drug candidate, MD simulations can be used to study its binding to a target protein. These simulations can help to understand the stability of the protein-ligand complex, the key intermolecular interactions involved in binding, and the conformational changes that may occur upon binding. In a study of related pyrazine-based compounds, computational analysis illustrated hydrogen interactions with specific amino acid residues like Tyr121. researchgate.net

The results of MD simulations are often analyzed to calculate various properties, such as radial distribution functions, root-mean-square deviations (RMSD), and free energy profiles for different processes.

Theoretical Studies on Reaction Mechanisms and Pathwaysacs.org

Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, computational methods can identify transition states, intermediates, and the activation energies required for different reaction pathways.

For this compound, theoretical studies could focus on several key reaction types:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic attack. Theoretical calculations can be used to investigate the mechanism of SNAr reactions with various nucleophiles. This would involve locating the Meisenheimer complex (the intermediate in SNAr reactions) and the transition states leading to its formation and decomposition. Studies on related chloro-pyrazine systems have explored such substitution reactions. nih.gov

Cross-Coupling Reactions: The C-Cl bond can also participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Theoretical studies can help to understand the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, and to predict the reactivity and selectivity of these reactions.

Metabolic Transformations: If the compound has biological applications, theoretical models can be used to predict its metabolic fate. This could involve studying the mechanisms of oxidation, reduction, or hydrolysis reactions catalyzed by metabolic enzymes.

A study on the reaction between 2-methoxyfuran (B1219529) and a nitroalkene utilized quantum chemical calculations to determine that the most probable reaction mechanism was different from what was previously assumed, highlighting the power of theoretical investigations in understanding reaction pathways.

Table 3: Potential Theoretically Studied Reaction Pathways for this compound

| Reaction Type | Key Mechanistic Features to Investigate |

| Nucleophilic Aromatic Substitution | Meisenheimer complex, Transition states, Nucleophile scope |

| Cross-Coupling Reactions | Oxidative addition, Reductive elimination, Catalyst effects |

| Metabolic Transformations | Enzyme-catalyzed oxidation/hydrolysis, Reaction barriers |

Chemical Reactivity and Transformation Studies of 2 Chloro 3 4 Methoxyphenyl Pyrazine

Investigation of Nucleophilic Substitution at the Chloro Position

The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to nucleophilic attack, particularly those bearing a good leaving group like a halogen. Consequently, the chlorine atom at the C-2 position of 2-Chloro-3-(4-methoxyphenyl)pyrazine is activated towards nucleophilic aromatic substitution (SNAr). Halopyrazines are generally more reactive towards nucleophilic displacement than their corresponding pyridine (B92270) analogues.

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer-like intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyrazine nitrogens. The reaction rate can, however, be influenced by the electronic nature of other substituents on the ring. The (4-methoxyphenyl) group at the C-3 position, being an electron-donating group, might slightly decrease the reactivity of the chloro position compared to an unsubstituted chloropyrazine, requiring more forcing conditions for nucleophilic exchange.

Various nucleophiles can be employed to displace the chloro group, leading to a diverse array of functionalized pyrazines. Common nucleophilic substitution reactions include amination, alkoxylation, and thiolation. For instance, reactions with primary or secondary amines, often in the presence of a base, can yield 2-amino-3-(4-methoxyphenyl)pyrazine derivatives. Studies on related chloropyrazines and other chloro-heterocycles show that these amination reactions can sometimes proceed even without a metal catalyst under suitable conditions, such as heating in a polar solvent like DMSO or in water with a base like potassium fluoride (B91410). In some complex heterocyclic systems like 1,2,4-triazolo[4,3-a]pyrazines, amination can even lead to tele-substitution products, where the nucleophile attacks a different ring position.

The following table summarizes representative nucleophilic substitution reactions expected for this compound based on the reactivity of similar chloropyrazines.

| Nucleophile | Reagent Example | Expected Product | Typical Conditions |

| Amine | Morpholine | 2-(Morpholin-4-yl)-3-(4-methoxyphenyl)pyrazine | Heat, DMSO or Water/KF |

| Alkoxide | Sodium Methoxide | 2-Methoxy-3-(4-methoxyphenyl)pyrazine | Methanol (B129727), Heat |

| Thiolate | Sodium Thiophenoxide | 2-(Phenylthio)-3-(4-methoxyphenyl)pyrazine | Solvent (e.g., DMF), Base |

Reactivity of the Pyrazine Nitrogen Atoms

The lone pairs of electrons on the two nitrogen atoms of the pyrazine ring allow them to act as nucleophiles or bases. Consequently, they can undergo reactions such as N-alkylation and N-oxidation.

N-Alkylation: The pyrazine nitrogens can be alkylated using alkyl halides or other alkylating agents. This reaction leads to the formation of quaternary pyrazinium salts. In this compound, alkylation could potentially occur at either N-1 or N-4. The electronic and steric influence of the substituents at C-2 and C-3 would dictate the regioselectivity of the alkylation. The bulky (4-methoxyphenyl) group at C-3 might sterically hinder attack at the adjacent N-4, potentially favoring alkylation at N-1. The product of such a reaction would be a 1-alkyl-2-chloro-3-(4-methoxyphenyl)pyrazinium salt. Such reactions are common for various nitrogen-containing heterocycles, including pyrazoles, often utilizing alkyl halides in the presence of a base or using catalysts like crystalline aluminosilicates with alcohols.

N-Oxidation: Treatment of pyrazines with oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), results in the formation of pyrazine N-oxides. For this compound, mono-N-oxidation could yield two different isomers: this compound 1-oxide or 4-oxide. The regioselectivity would again be influenced by the electronic effects of the substituents. The electron-donating methoxy (B1213986) group on the phenyl ring increases electron density, which might influence the relative basicity of the two nitrogen atoms. The formation of N-oxides is a crucial transformation as it alters the electronic properties of the pyrazine ring, making it more susceptible to certain electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution on the Pyrazine and Phenyl Moieties

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. However, the reactivity of the two aromatic rings in this compound towards electrophiles is vastly different.

Pyrazine Moiety: The pyrazine ring is highly electron-deficient and is thus strongly deactivated towards electrophilic attack. The nitrogen atoms, especially under the acidic conditions typically required for EAS, will become protonated, further deactivating the ring. Direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions on the pyrazine ring are generally not feasible unless strongly activating groups are present on the ring or the reaction is performed on a pyrazine N-oxide derivative. Therefore, electrophilic substitution on the pyrazine core of this compound is highly unlikely to occur under standard conditions.

Phenyl Moiety: In contrast, the 4-methoxyphenyl (B3050149) group is an electron-rich aromatic ring. The methoxy group (-OCH₃) is a powerful activating, ortho-, para-directing group. Since the para position is already substituted (connecting to the pyrazine ring), electrophilic attack will be directed to the ortho positions (C-3' and C-5') of the phenyl ring.

Typical EAS reactions that could be successfully performed on the phenyl moiety include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 3'-position, yielding 2-Chloro-3-(3-nitro-4-methoxyphenyl)pyrazine. Studies on similarly substituted aromatic systems confirm that nitration occurs on the activated ring.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid (or in a polar solvent for bromine) would result in halogenation at the 3'-position.

Friedel-Crafts Alkylation and Acylation: These reactions would also be directed to the 3'-position of the methoxyphenyl ring.

The following table outlines the expected outcomes of electrophilic aromatic substitution on the phenyl ring of the title compound.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-3-(4-methoxy-3-nitrophenyl)pyrazine |

| Bromination | Br₂, FeBr₃ or CH₃COOH | 2-Chloro-3-(3-bromo-4-methoxyphenyl)pyrazine |

| Acylation | CH₃COCl, AlCl₃ | 2-Chloro-3-(3-acetyl-4-methoxyphenyl)pyrazine |

Metal-Mediated Transformations and Catalytic Applications

The carbon-chlorine bond in this compound is an excellent handle for various metal-catalyzed cross-coupling reactions. These transformations are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloropyrazine with an organoboron reagent (boronic acid or ester). It is a versatile method for introducing new aryl, heteroaryl, or alkyl groups at the C-2 position. The reaction of this compound with an arylboronic acid, such as phenylboronic acid, would yield 2-phenyl-3-(4-methoxyphenyl)pyrazine. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly effective palladium-catalyzed method. This reaction would couple this compound with a wide range of primary or secondary amines, anilines, or N-heterocycles. This provides a complementary route to the direct SNAr amination, often proceeding under milder conditions and with a broader substrate scope.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction involves the palladium- and copper-cocatalyzed coupling of the chloropyrazine with a terminal alkyne. For example, reacting the title compound with phenylacetylene (B144264) would produce 2-(phenylethynyl)-3-(4-methoxyphenyl)pyrazine.

Other Cross-Coupling Reactions: Other metal-mediated reactions, such as Stille coupling (with organostannanes), Heck coupling (with alkenes), and Kumada-Corriu coupling (with Grignard reagents), are also applicable to chloropyrazines and could be used to further functionalize the molecule.

The table below provides representative examples of metal-mediated transformations for this compound.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-3-(4-methoxyphenyl)pyrazine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Phenyl-3-(4-methoxyphenyl)pyrazin-2-amine |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(Phenylethynyl)-3-(4-methoxyphenyl)pyrazine |

| Kumada-Corriu | Methylmagnesium bromide | Ni(dppe)Cl₂ | 2-Methyl-3-(4-methoxyphenyl)pyrazine |

Studies on Photochemical and Thermal Reactivity

The study of photochemical and thermal reactions provides insight into the stability of a molecule and potential alternative pathways for its transformation.

Photochemical Reactivity: Heteroaromatic halides can undergo photochemical reactions upon irradiation with UV light. For chloropyrazines, the primary photochemical process is often the homolytic or heterolytic cleavage of the carbon-chlorine bond. Studies on 2-chloropyrimidine (B141910) have shown that UV irradiation can lead to the formation of hydroxypyrimidine (via heterolysis) and bipyrimidine products (via homolytic cleavage and radical formation). By analogy, irradiation of this compound in a protic solvent like methanol or water could lead to the formation of 3-(4-methoxyphenyl)pyrazin-2(1H)-one through photosolvolysis. In non-protic solvents, radical-mediated processes, such as dimerization or reaction with the solvent, might occur. The presence of the pyrazine and phenyl chromophores suggests the molecule will absorb in the UV region, making it susceptible to such photochemical transformations.

Thermal Reactivity: Pyrazines are generally stable aromatic compounds. High temperatures are typically required to induce thermal decomposition. Studies on the vapor-phase pyrolysis of unsubstituted pyrazine at very high temperatures (1270 K) showed fragmentation to acetylene (B1199291) and hydrogen cyanide, along with isomerization to pyrimidine (B1678525). For this compound, the thermal stability is expected to be high. At extreme temperatures, fragmentation of the pyrazine ring or cleavage of the substituent groups would be the likely decomposition pathways. The C-Cl bond is typically the weakest bond attached to the ring and would be the most likely site for initial thermal cleavage, although this generally requires very high temperatures in the absence of catalysts.

Structure Activity Relationship Sar Studies for Molecular Interactions of Pyrazine Compounds Non Clinical Focus

Design Principles for Modulating Chemical Reactivity and Molecular Interactions

The design of pyrazine (B50134) compounds for specific molecular interactions is a nuanced process guided by fundamental principles of medicinal chemistry. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold. Its electronic properties and spatial arrangement can be finely tuned through strategic substitution to modulate chemical reactivity and interactions with biological macromolecules. nih.govnih.gov

Design principles for modulating these characteristics often involve the introduction of substituents that can:

Alter Electron Density: Electron-withdrawing groups (EWGs), such as the chlorine atom in 2-Chloro-3-(4-methoxyphenyl)pyrazine, further decrease the electron density of the pyrazine ring. This can enhance its π-acidity and influence its stacking interactions. Conversely, electron-donating groups (EDGs) can increase electron density, potentially modulating the basicity of the nitrogen atoms and the ring's reactivity. nih.gov

Introduce New Interaction Points: Substituents can provide additional sites for hydrogen bonding, hydrophobic interactions, or ionic bonds. For instance, the methoxy (B1213986) group on the phenyl ring can act as a hydrogen bond acceptor. nih.govresearchgate.net

By strategically combining these elements, chemists can design pyrazine derivatives with tailored properties to optimize their interaction with specific molecular targets, enhancing binding affinity and selectivity in non-clinical settings. nih.govmdpi.com

Impact of Substituent Effects on Molecular Recognition and Binding (e.g., enzyme inhibition in vitro, receptor binding in vitro)

The specific substituents on the pyrazine core are critical determinants of a molecule's ability to engage in molecular recognition and binding events, such as the inhibition of an enzyme or binding to a receptor in in vitro assays. The nature, position, and orientation of these groups define the pharmacophore—the ensemble of steric and electronic features that is necessary for optimal molecular interactions.

The presence of a chlorine atom on the pyrazine ring, as in this compound, has a profound impact on its physicochemical properties and binding capabilities. The effects can be categorized as follows:

Electronic Effects: Chlorine is an electron-withdrawing atom due to its high electronegativity. This inductively withdraws electron density from the pyrazine ring, making the ring more electron-deficient and influencing its aromatic interactions. This can also modulate the pKa of the pyrazine nitrogens, making them less basic. nih.goveurochlor.org

Steric and Positional Effects: The position of the chlorine atom is crucial. A substituent in the 2-position of the pyrazine ring directly neighbors one of the ring nitrogens and the substituent at the 3-position. This can create specific steric constraints that may either be favorable or unfavorable for fitting into a binding pocket. The position dictates the vector and accessibility of potential interactions. eurochlor.org

Halogen Bonding: A chlorine atom can act as a halogen bond donor. This is a non-covalent interaction where the electropositive region on the outer side of the chlorine atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom in a protein. nih.govresearchgate.net The strength of this interaction depends on the electronic environment. Halogen bonds are directional, providing a specific vector for ligand binding that can contribute significantly to affinity and selectivity. nih.gov

Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity (hydrophobicity) of the molecule. This can enhance binding to hydrophobic pockets within a protein target.

The following table summarizes the key influences of a chlorine substituent on molecular interactions.

| Feature | Description of Influence | Potential Interaction Type |

| Inductive Effect | Withdraws electron density from the pyrazine ring, modulating its aromatic character and the basicity of the ring nitrogens. | Aromatic (π-π, π-cation), Dipole-Dipole |

| Halogen Bonding | The electropositive σ-hole on the chlorine atom can interact with a Lewis base (e.g., backbone carbonyl oxygen). | Halogen Bond |

| Lipophilicity | Increases the non-polar character of the molecule, favoring partitioning into hydrophobic environments. | Hydrophobic Interaction |

| Steric Profile | The size of the chlorine atom influences the overall shape of the molecule and can create specific steric demands for binding. | Van der Waals Interactions |

Aromatic Interactions: The phenyl ring is a classic motif for engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein binding site. It can also participate in cation-π interactions with positively charged residues. nih.gov

Hydrogen Bonding: The oxygen atom of the methoxy group (-OCH₃) is a hydrogen bond acceptor. researchgate.net It can form a hydrogen bond with a suitable donor group from a protein, such as the hydroxyl group of serine or the amide proton of the peptide backbone.

Hydrophobic Interactions: The phenyl ring and the methyl group of the methoxy moiety contribute to the molecule's hydrophobicity, allowing for favorable interactions within non-polar pockets of a target protein. nih.gov

Conformational Influence: The attachment of this bulky group at the 3-position influences the preferred rotational angle (dihedral angle) between the pyrazine and phenyl rings. This conformation is critical as it determines the three-dimensional arrangement of the pharmacophoric elements and their presentation to the binding site.

The table below outlines the primary interactions involving the methoxyphenyl group.

| Part of Group | Interaction Type | Potential Protein Partner |

| Phenyl Ring | π-π Stacking | Aromatic residues (Phe, Tyr, Trp) |

| Phenyl Ring | Cation-π | Charged residues (Lys, Arg) |

| Phenyl Ring | Hydrophobic | Aliphatic residues (Leu, Ile, Val) |

| Methoxy Oxygen | Hydrogen Bond Acceptor | H-bond donors (Ser, Thr, backbone NH) |

| Methoxy Methyl | Hydrophobic/Van der Waals | Non-polar residues |

Modifying the central pyrazine ring itself can lead to significant changes in a compound's properties and binding modes. These modifications can include altering the number or position of nitrogen atoms or fusing additional rings to the core structure.

Nitrogen Atom Position: Changing the positions of the nitrogen atoms to create isomers like pyridazine (B1198779) (1,2-diaza) or pyrimidine (B1678525) (1,3-diaza) drastically alters the molecule's dipole moment, hydrogen bonding vectors, and electronic distribution. For example, moving the nitrogen atoms adjacent to each other, as in pyridazine, creates a different electrostatic potential map and changes the orientation of the lone pairs available for hydrogen bonding compared to the 1,4-arrangement in pyrazine. acs.orgnih.gov

These structural modifications are a key strategy in drug discovery to optimize the geometry and electronic complementarity of a ligand to its target. rsc.orgmdpi.com

Computational Approaches to SAR (e.g., QSAR modeling based on chemical descriptors, molecular docking simulations with theoretical targets)

Computational chemistry provides powerful tools to rationalize and predict the structure-activity relationships of pyrazine compounds. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two of the most common approaches used in a non-clinical context. nih.gov

QSAR Modeling: QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. semanticscholar.org For pyrazine derivatives, this involves calculating a set of numerical values, or "descriptors," that characterize the molecules' structural, electronic, and physicochemical properties. ijournalse.org Multiple Linear Regression (MLR) and other statistical methods are then used to build an equation that correlates a selection of these descriptors with in vitro activity (e.g., IC₅₀ values for enzyme inhibition). semanticscholar.org

Key descriptors often used in QSAR models for pyrazine derivatives include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges, which describe the molecule's electronic distribution and reactivity. semanticscholar.org

Steric Descriptors: Molecular volume, surface area, and specific shape indices, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient), which quantifies the molecule's lipophilicity.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms within the molecule.

A successful QSAR model can predict the activity of novel, unsynthesized pyrazine analogues, thereby guiding the design of more potent compounds. semanticscholar.org

| Descriptor Class | Example Descriptor | Property Represented |

| Electronic | HOMO Energy | Electron-donating ability |

| Electronic | NBO Charges | Partial atomic charges, sites for electrostatic interaction |

| Steric | Molecular Volume | Overall size of the molecule |

| Hydrophobic | LogP | Lipophilicity, ability to cross membranes or bind to hydrophobic pockets |

| Topological | Wiener Index | Molecular branching and compactness |

Molecular Docking: Molecular docking is a simulation technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a theoretical protein model. researchgate.netnih.gov For a compound like this compound, docking simulations can provide valuable insights into its potential binding mode. The process involves placing the ligand into the active site of the protein and using a scoring function to estimate the binding affinity for different poses. researchgate.net

Docking studies can:

Identify key interactions, such as hydrogen bonds between the pyrazine nitrogens and protein residues. researchgate.net

Visualize the fit of the methoxyphenyl and chloro substituents within specific subpockets of the binding site.

Rationalize the observed SAR for a series of analogues by comparing their predicted binding modes and scores.

Help to prioritize which novel pyrazine derivatives should be synthesized for in vitro testing.

These computational methods are integral to modern drug design, allowing for a more rational and efficient exploration of the chemical space around the pyrazine scaffold. nih.govscienceopen.com

Bioisosteric Replacements and Their Chemical Implications for Molecular Properties

Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or other properties while maintaining the primary molecular interactions. mdpi.compreprints.org This concept is widely applied to pyrazine-based scaffolds. pharmablock.com

For this compound, bioisosteric replacements could be considered for each of its three main components:

Pyrazine Ring: The pyrazine ring itself can be considered a bioisostere of other aromatic systems. pharmablock.com Replacing it with other six-membered heterocycles can have significant chemical implications:

Pyridine (B92270): Removing one nitrogen atom increases basicity and changes the hydrogen bonding pattern.

Pyrimidine/Pyridazine: Altering the nitrogen positions changes the dipole moment and the spatial arrangement of hydrogen bond acceptors, which can be critical for receptor recognition. acs.org

Phenyl: Replacing the pyrazine with a benzene (B151609) ring removes the hydrogen bond accepting nitrogens entirely, which would test the importance of these interactions for binding affinity.

Chlorine Atom: The chlorine atom can be replaced by other groups to modulate steric, electronic, and hydrophobic properties:

Other Halogens (F, Br): Fluorine is smaller and more electronegative but is a weaker halogen bond donor. Bromine is larger and more polarizable, potentially forming stronger halogen bonds.

Methyl Group (-CH₃): This is a classic bioisostere for chlorine as they have similar van der Waals radii. However, the replacement would drastically change the local electronics from electron-withdrawing to electron-donating.

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing like chlorine but is much larger and provides a different hydrophobic profile.

Methoxyphenyl Group: The 4-methoxyphenyl (B3050149) substituent can be modified in several ways:

Replacing Methoxy (-OCH₃): It could be replaced with other small, hydrogen-bond-accepting groups like a hydroxyl (-OH) or a methylthio (-SCH₃) group to probe the nature of the interaction.

Replacing the Phenyl Ring: The entire phenyl ring could be replaced with other aromatic heterocycles (e.g., pyridine, thiophene) to introduce additional interaction sites or alter the ring's electronic properties. nih.gov

The following table provides examples of potential bioisosteric replacements and their chemical consequences.

| Original Group | Bioisosteric Replacement | Key Chemical Implication |

| Pyrazine Ring | Pyridine Ring | Removal of one H-bond acceptor; increased basicity |

| Pyrazine Ring | Phenyl Ring | Removal of both H-bond acceptors; increased hydrophobicity |

| Chlorine | Fluorine | Increased electronegativity; smaller size; weaker halogen bond donor |

| Chlorine | Methyl (-CH₃) | Similar size; change from electron-withdrawing to electron-donating |

| Methoxy (-OCH₃) | Hydroxyl (-OH) | Adds H-bond donating capability |

| Phenyl Ring | Thiophene Ring | Alters ring electronics and geometry; introduces potential sulfur interactions |

Each bioisosteric replacement provides a tool to systematically probe the SAR of the parent compound, helping to elucidate which molecular properties are most critical for its interactions with a given target. mdpi.comnih.gov

Advanced Applications in Materials Science and Chemical Innovation Non Clinical

Photophysical Properties and Applications as Chromophores and Fluorophores

The inherent electronic asymmetry of 2-Chloro-3-(4-methoxyphenyl)pyrazine, arising from the electron-withdrawing pyrazine (B50134) ring and the electron-donating 4-methoxyphenyl (B3050149) substituent, makes it a promising scaffold for the development of chromophores and fluorophores with tunable photophysical properties.

Design and Synthesis of Pyrazine-Based Push-Pull Chromophores

Pyrazine derivatives are frequently employed in the design of push-pull chromophores, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are connected through a π-conjugated system. researchgate.net This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting optical properties. researchgate.net In the case of this compound, the 4-methoxyphenyl group acts as the electron donor, while the pyrazine ring serves as the acceptor.

The chlorine atom at the 2-position of the pyrazine ring offers a convenient handle for further modification through various cross-coupling reactions. This allows for the extension of the π-conjugated system and the introduction of different acceptor moieties, thereby enabling the fine-tuning of the absorption and emission characteristics of the resulting chromophores. For instance, starting from commercially available 2-chloropyrazine (B57796), a variety of push-pull pyrazine fluorophores have been synthesized through palladium-catalyzed cross-coupling reactions. researchgate.net These compounds have been shown to exhibit strong emission solvatochromism, a characteristic feature of molecules with a highly polar emitting state resulting from ICT. researchgate.net

Luminescence Modulation in Metal Complexes

The pyrazine moiety, with its two nitrogen atoms, is an excellent ligand for the formation of metal complexes. The non-coordinating nitrogen atom in a pyrazine-based ligand can be utilized to modulate the luminescence properties of the resulting metal complex. nih.gov This can be achieved through protonation, alkylation, or coordination with other metal ions, without the need to modify the primary ligand framework. nih.gov

Cyclometalated gold(III) pincer complexes based on pyrazine have been reported to be a new family of photoluminescent compounds. nih.gov These complexes exhibit intense photoemissions that can be readily modified. nih.gov The emission characteristics can be shifted from red to blue, a phenomenon attributed to thermally activated delayed fluorescence (TADF). nih.gov While specific studies on metal complexes of this compound are not prevalent, the general principles suggest its potential as a ligand for creating novel luminescent materials with tunable emissive properties.

Organic Optoelectronic Materials

Pyrazine derivatives have shown significant promise in the development of organic optoelectronic materials, particularly for applications in organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyrazine ring can facilitate electron injection and transport, which are crucial for efficient OLED performance.

Bipolar host materials incorporating a dioxino[2,3-b]pyrazine acceptor unit and a carbazole (B46965) donor unit have been synthesized and shown to exhibit excellent thermal and morphological stability. rsc.org OLEDs fabricated using these materials as hosts for red phosphorescent emitters have demonstrated high brightness and external quantum efficiencies. rsc.org Furthermore, indenopyrazine derivatives have been developed as highly efficient blue emitting materials for OLEDs, exhibiting high photoluminescence quantum efficiency. researchgate.net Although not directly studied, the structural features of this compound suggest its potential as a building block for creating new organic electronic materials, where its properties could be tailored through chemical modification of the chloro and methoxyphenyl groups.

Role as Key Synthetic Building Blocks for Complex Molecular Scaffolds

The presence of a reactive chlorine atom on the electron-deficient pyrazine ring makes this compound a valuable and versatile building block in organic synthesis for the construction of more complex molecular scaffolds. The chlorine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

Chloropyrazines are known to be effective substrates in several palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the chloropyrazine and an organoboron compound. This is a powerful method for introducing new aryl or vinyl groups at the 2-position of the pyrazine ring. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various primary or secondary amines. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the chloropyrazine with a terminal alkyne. researchgate.net

Kumada-Corriu Coupling: Nickel-catalyzed Kumada-Corriu cross-coupling has been successfully used to couple 2-chloropyrazine derivatives with Grignard reagents, providing an efficient route to substituted pyrazines. researchgate.netmdpi.com

The synthetic utility of 2-chloro-5-trifluoromethoxypyrazine in Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions has been demonstrated, highlighting the reactivity of the chloro-substituent on the pyrazine ring. researchgate.net This reactivity profile is directly applicable to this compound, enabling its use in the synthesis of a diverse array of more complex molecules, including potential pharmaceutical intermediates and functional materials. For instance, this compound could serve as a precursor for the synthesis of macrocycles or other intricate architectures by employing its reactive chlorine atom for cyclization or further functionalization steps. researchgate.netmdpi.com

Development of Chemosensors and Chemical Probes

The pyrazine core, with its inherent electron-deficient nature and nitrogen atoms capable of coordination, provides a promising platform for the development of chemosensors and chemical probes. By functionalizing the pyrazine scaffold with appropriate recognition units and signaling moieties (e.g., fluorophores), it is possible to design molecules that exhibit a selective response to specific analytes.

Pyrazinium-based fluorescent chemosensors have been successfully developed for the selective detection of nitroaromatic explosives like 2,4,6-trinitrophenol (TNP) in aqueous media. rsc.org These sensors often operate through a fluorescence quenching mechanism upon interaction with the analyte. rsc.org Additionally, pyrazine-based probes have been designed for the detection of hazardous species such as hydrazine. researchgate.net

While there are no specific reports on the use of this compound as a chemosensor, its structure contains the essential pyrazine core that can be elaborated upon. The reactive chlorine atom provides a straightforward route to introduce various functionalities that could act as binding sites for specific metal ions or other analytes. The inherent fluorescence potential of the substituted pyrazine system could then be modulated upon binding, leading to a detectable signal. For example, a suitable chelating group could be introduced at the 2-position via substitution of the chlorine atom, potentially leading to a fluorescent probe for metal ion detection. researchgate.net

Future Research Directions and Unexplored Avenues for 2 Chloro 3 4 Methoxyphenyl Pyrazine Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted pyrazines often relies on classical condensation reactions that may involve harsh conditions, poor atom economy, or the use of hazardous reagents. tandfonline.com Future research should prioritize the development of green and sustainable synthetic routes to 2-Chloro-3-(4-methoxyphenyl)pyrazine and its precursors.

Key areas for exploration include:

Catalytic Acceptorless Dehydrogenative Coupling: Recent advances have demonstrated the synthesis of pyrazines from β-amino alcohols catalyzed by earth-abundant metals like manganese, producing only water and hydrogen gas as byproducts. nih.govacs.org Applying this methodology to synthesize the core structure could offer a highly atom-economical and environmentally benign alternative to traditional methods.

One-Pot and Tandem Reactions: Designing a one-pot synthesis that combines the formation of the pyrazine (B50134) ring and the introduction of the chloro and methoxyphenyl substituents would significantly improve efficiency by reducing intermediate isolation and purification steps. tandfonline.comtandfonline.com

Biocatalysis: The use of enzymes, such as lipases, for specific transformations like amide bond formation in pyrazine derivatives is an emerging green chemistry approach. nih.gov Exploring enzymatic routes for the synthesis or modification of this compound could lead to highly selective and sustainable processes under mild conditions. nih.gov

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved safety, scalability, and reaction control. Developing a flow-based synthesis for this compound would be a significant step towards efficient and scalable production for further research and application.

Advanced Computational Investigations into Complex Molecular Phenomena

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design. For this compound, advanced computational studies are essential to fully understand its chemical behavior and potential.

Future computational research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can elucidate the electronic structure, molecular electrostatic potential, and frontier molecular orbitals of the compound. nih.govchemrxiv.orgmdpi.com This would provide critical insights into its reactivity, particularly identifying the most probable sites for electrophilic and nucleophilic attack and predicting the regioselectivity of substitution reactions at the chloropyrazine core. chemrxiv.orgnih.gov

Reaction Mechanism Modeling: Simulating the reaction pathways for derivatization reactions, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling, can help optimize reaction conditions and predict potential side products.

Quantitative Structure-Activity Relationship (QSAR): For potential applications in medicinal chemistry, QSAR models can be developed to correlate the structural features of designed derivatives with their predicted biological activity, helping to prioritize synthetic targets. nih.gov

Intermolecular Interaction Analysis: Understanding how this compound interacts with other molecules is crucial for its application in materials science and supramolecular chemistry. Computational analysis of hydrogen bonding, halogen bonding, and π–π stacking interactions can predict its self-assembly behavior and its ability to bind to biological targets or form ordered materials. researchgate.netnih.gov

Rational Design of Derivatization Libraries for Tunable Chemical Properties

The chloro-substituent on the pyrazine ring is an excellent synthetic handle for introducing a wide array of functional groups. The rational design and synthesis of derivative libraries are a crucial next step to explore and tune the compound's properties for specific applications.

Promising derivatization strategies include:

Transition Metal-Catalyzed Cross-Coupling: The chlorine atom is an ideal site for well-established cross-coupling reactions.

Suzuki Coupling: Reaction with various aryl and heteroaryl boronic acids can generate a library of biaryl- and heteroaryl-substituted pyrazines, systematically modifying the electronic and steric properties. rsc.org

Sonogashira Coupling: Coupling with terminal alkynes can introduce linear, rigid moieties, which are valuable for applications in materials science and as molecular probes. rsc.org

Buchwald-Hartwig Amination: Reaction with a diverse set of primary and secondary amines can yield a range of aminopyrazine derivatives, a common scaffold in pharmacologically active molecules. rsc.orgmdpi.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring facilitates SNAr reactions. Libraries can be constructed by reacting the parent compound with various nucleophiles such as thiols, alkoxides, and anilines to introduce new functionalities.

Modification of the Methoxyphenyl Ring: The methoxy (B1213986) group can be demethylated to a phenol, which can then be used as a point for further functionalization, adding another layer of structural diversity to the designed library.

Exploration of New Applications in Emerging Fields of Chemical Science

The unique combination of a reactive site and a pre-installed functional group makes this compound a versatile platform for discovering new applications. Based on the known utility of related pyrazine compounds, several emerging fields are ripe for exploration. tandfonline.comlifechemicals.com

Medicinal Chemistry: Pyrazine is a "privileged" scaffold found in numerous FDA-approved drugs. mdpi.comresearchgate.net Derivatives of this compound should be screened for a range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects, where related triazolopyrazines have shown promise. tsijournals.comfrontiersin.org

Organic Electronics: The pyrazine ring is electron-deficient and can act as an electron-accepting unit. This makes the compound a promising building block for D-π-A (Donor-π-Acceptor) chromophores used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials. researchgate.net

Chemosensors: By attaching appropriate reporter groups, derivatives could be designed as fluorescent or colorimetric sensors for detecting specific analytes like metal ions or nitroaromatic compounds, an application where other pyrazine-based systems have proven effective. researchgate.net

Multidisciplinary Research at the Interface of Organic Chemistry and Other Disciplines

The full potential of this compound can be realized through collaborative, multidisciplinary research that bridges organic synthesis with other scientific fields.

Supramolecular Chemistry and Materials Science: The nitrogen atoms of the pyrazine ring are excellent coordination sites for metal ions. This property can be exploited to construct coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov Such materials, incorporating the 3-(4-methoxyphenyl)pyrazine ligand, could exhibit interesting properties like porosity, luminescence, or magnetism. nih.govnih.govmdpi.com

Catalysis: Inspired by biological systems where redox-active organic cofactors assist metalloenzymes, pyrazine-containing ligands have been used in the design of catalysts for multielectron transformations. nih.gov this compound and its derivatives could be investigated as redox-active ligands to support metal centers in catalysts for challenging reactions like water splitting or CO₂ reduction. nih.gov

Polymer Chemistry: The compound can be envisioned as a functional monomer. After converting the chloro-group into another polymerizable handle (e.g., a vinyl or ethynyl (B1212043) group), it could be incorporated into π-conjugated polymers. The methoxyphenyl group would enhance solubility and tune the electronic properties of the resulting materials for applications in organic electronics. lifechemicals.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-3-(4-methoxyphenyl)pyrazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 3-(4-methoxyphenyl)pyrazin-2(1H)-one with POCl₃ under reflux (120–130°C) in the presence of catalytic H₂SO₄, followed by quenching with ice and recrystallization . Solvent choice (e.g., acetonitrile vs. ethanol) and reaction time significantly impact yield (reported 60–85%) and purity. Post-synthesis purification via HPLC or column chromatography is critical to remove byproducts like unreacted pyrazinones .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazine ring protons at δ 8.2–8.5 ppm) .

- X-ray crystallography : Resolve ambiguities in regiochemistry by determining the crystal structure (e.g., SHELX software for refinement ).

- Mass spectrometry : Confirm molecular weight (MW ≈ 265.7 g/mol) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Methodological Answer : The compound is lipophilic (logP ≈ 2.8) due to the methoxyphenyl group, with solubility in DMSO (>50 mg/mL) and ethanol (~20 mg/mL). Stability tests indicate degradation <5% after 6 months at −20°C in inert atmospheres. Avoid prolonged exposure to light or humidity, which accelerates hydrolysis of the chloro group .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to neurotransmitter receptors?

- Methodological Answer :

- Docking studies : Use Schrödinger Maestro or AutoDock Vina to model interactions with serotonin (5-HT₁A) or dopamine (D₂) receptors. The chloro group may form halogen bonds with Tyr residues, while the methoxyphenyl moiety engages in π-π stacking .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with in vitro receptor-binding assays (IC₅₀ values) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies (e.g., IC₅₀ variations in kinase inhibition assays) often stem from:

- Purity differences : Validate compound purity via HPLC (>98%) and control for residual solvents .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times, and solvent concentrations (DMSO ≤0.1%) .

- Structural analogs : Compare with 2-Chloro-3-(3-chlorophenyl)pyrazine to isolate substituent effects .